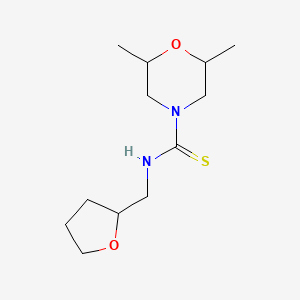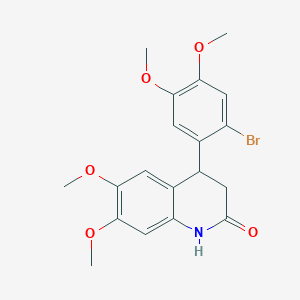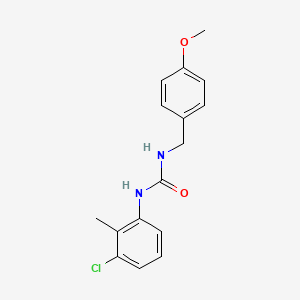
2,6-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-morpholinecarbothioamide
描述
2,6-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-morpholinecarbothioamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMF-TFM, and it has been shown to have a wide range of biochemical and physiological effects.
作用机制
DMF-TFM inhibits the cystine/glutamate antiporter system xC- by binding to the transporter protein and preventing the uptake of cystine. This leads to a decrease in intracellular glutathione levels and an increase in oxidative stress, which can induce cell death.
Biochemical and Physiological Effects:
DMF-TFM has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an inhibitor of the cystine/glutamate antiporter system xC-, DMF-TFM has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of DMF-TFM is its selectivity for the cystine/glutamate antiporter system xC-. This allows for targeted inhibition of this system without affecting other cellular processes. However, DMF-TFM has limitations in its use as a research tool. It is relatively expensive and difficult to synthesize, which can limit its availability for use in experiments. Additionally, the compound has poor solubility in water, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for research on DMF-TFM. One area of interest is its potential as a therapeutic agent for cancer. Inhibition of the cystine/glutamate antiporter system xC- has been shown to be effective in reducing tumor growth in preclinical models. Further research is needed to determine the efficacy and safety of DMF-TFM as a cancer treatment in humans.
Another area of research is the role of DMF-TFM in neurodegenerative diseases. DMF-TFM has been shown to have neuroprotective effects and may have potential as a treatment for diseases such as Alzheimer's and Parkinson's.
Finally, there is interest in developing new analogs of DMF-TFM with improved solubility and potency. These compounds could have applications in a wide range of scientific research areas.
Conclusion:
In conclusion, DMF-TFM is a compound with potential applications in scientific research. Its selective inhibition of the cystine/glutamate antiporter system xC- has been shown to have anti-inflammatory, neuroprotective, and anticancer effects. While there are limitations to its use as a research tool, there are several future directions for research on DMF-TFM, including its potential as a therapeutic agent for cancer and neurodegenerative diseases, and the development of new analogs with improved properties.
科学研究应用
DMF-TFM has been shown to have potential applications in scientific research. One of the main areas of research is its use as a selective inhibitor of the cystine/glutamate antiporter system xC-. This system is responsible for the uptake of cystine, which is essential for the synthesis of glutathione, an important antioxidant in the body. Inhibition of this system can lead to increased oxidative stress and cell death, which can be useful in cancer research.
属性
IUPAC Name |
2,6-dimethyl-N-(oxolan-2-ylmethyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-9-7-14(8-10(2)16-9)12(17)13-6-11-4-3-5-15-11/h9-11H,3-8H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAFRMXCZYHJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4119121.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4119125.png)

![N-[4-(aminosulfonyl)phenyl]-2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4119135.png)
![N-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4119141.png)


amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4119167.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4119172.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4119176.png)

![2-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119202.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4119210.png)
![methyl 2-[({[2-(difluoromethoxy)-4-methylphenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4119216.png)